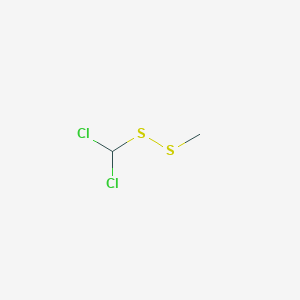
Disulfide, dichloromethyl methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disulfides typically involves the oxidation of thiols. For dichloromethyl methyl disulfide, the starting materials are dichloromethyl thiol and methyl thiol. The reaction can be carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂) under mild conditions .
Industrial Production Methods: Industrial production of disulfides often involves the use of metal-containing catalysts or physical methods for the activation of sulfur substrates. For example, the use of molecular iodine and riboflavin-derived organocatalysts can promote the aerobic oxidation of thiols to disulfides under metal-free conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Disulfides can undergo oxidation to form sulfoxides and sulfones.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Disulfides can participate in nucleophilic substitution reactions where the disulfide bond is cleaved, and new bonds are formed with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Thiolate anions (RS⁻)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted disulfides
Scientific Research Applications
Chemistry: Disulfide, dichloromethyl methyl, is used in organic synthesis as a reagent for introducing disulfide linkages in molecules. It is also employed in the synthesis of other sulfur-containing compounds .
Biology: In biological research, disulfides play a crucial role in the formation of disulfide bonds in proteins, which are essential for maintaining protein structure and function. Mass spectrometry-based strategies are used to identify disulfide bonds in proteins .
Medicine: Disulfides are investigated for their potential therapeutic applications, including their use as prodrugs that release active thiol-containing drugs upon reduction in the body .
Industry: In the industrial sector, disulfides are used as vulcanizing agents in the rubber industry and as stabilizers in the production of polymers .
Mechanism of Action
The mechanism of action of disulfide, dichloromethyl methyl, involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds are formed through the oxidation of thiol groups in cysteine residues, leading to the stabilization of protein structures. The reduction of disulfide bonds back to thiols is mediated by reducing agents such as glutathione .
Comparison with Similar Compounds
Dimethyl disulfide (DMDS): Contains two methyl groups attached to the sulfur atoms.
Dichloromethyl disulfide: Contains two dichloromethyl groups attached to the sulfur atoms.
Methyl disulfide: Contains two methyl groups attached to the sulfur atoms.
Uniqueness: Disulfide, dichloromethyl methyl, is unique due to the presence of both dichloromethyl and methyl groups, which impart distinct chemical properties and reactivity compared to other disulfides. This compound’s ability to participate in various chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
61079-15-0 |
|---|---|
Molecular Formula |
C2H4Cl2S2 |
Molecular Weight |
163.1 g/mol |
IUPAC Name |
dichloro-(methyldisulfanyl)methane |
InChI |
InChI=1S/C2H4Cl2S2/c1-5-6-2(3)4/h2H,1H3 |
InChI Key |
GNOFUEROCTWYCT-UHFFFAOYSA-N |
Canonical SMILES |
CSSC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















